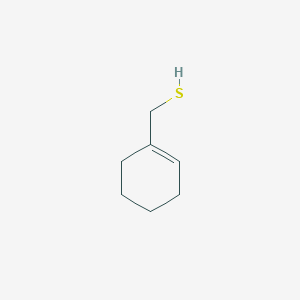

Cyclohexen-1-ylmethanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of 1,3-Cyclohexadien-1-Als involves the Diels–Alder cycloaddition . Another study discusses the synthesis of cyclohexanol intermediates from ring hydrogenation of phenol and alkylphenols .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . Tools like MolView can also be used to convert a drawn molecule into a 3D model .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, kinetic analysis of the gas-phase and liquid phase hydrogenation of toluene to methylcyclohexane on Ni catalysts was performed . Another study discusses the extraction of reaction templates using cheminformatics .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques . For a similar compound, 1-Cyclohexen-1-ylmethanol, properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, and molar refractivity have been reported .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Sulfoxide-Directed Desymmetrisation of Cyclohexa-1,4-dienes

Cyclohexa-2,5-dien-1-ylmethanol derivatives undergo a series of reactions, including esterification and stereoselective cyclisation, with the aid of a chiral sulfoxide. This process demonstrates the chemical versatility of cyclohexene derivatives in synthesizing complex molecular structures (Elliott, El Sayed, & Ooi, 2007).

Cyclohexane Pyrolysis

The study of cyclohexane pyrolysis at low pressure provides insights into the formation of various radicals and stable products. This research is pivotal for understanding the degradation pathways and product formation, relevant to both cyclohexene and cyclohexane structures (Wang et al., 2012).

Environmental and Biological Applications

Degradation by Rhodococcus sp. EC1

Rhodococcus sp. EC1 showcases exceptional capabilities in degrading cyclohexane, demonstrating the biological relevance of cyclohexene derivatives in bioremediation strategies to address pollution from recalcitrant hydrocarbons (Lee & Cho, 2008).

Material Science and Nanotechnology

Gold Nanoparticle Assemblies

The electrical and optical properties of gold nanoparticles interlinked by organic dithiol derivatives, including those with cyclohexane cores, highlight the potential of cyclohexene derivatives in creating advanced materials for electronic and photonic applications (Wessels et al., 2004).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

cyclohexen-1-ylmethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12S/c8-6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNUCRXMIKSERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-Fluorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2557023.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2557031.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2557034.png)